Ethyl 2-[3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate
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Overview
Description
Ethyl 2-[3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and an ethyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core. Subsequent alkylation with ethyl bromoacetate yields the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially converting it to a dihydropyrazolo derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazolo derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Ethyl 2-[3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and biological activity.
Mescaline: Another compound with a 3,4-dimethoxyphenyl group, known for its psychoactive properties.
Bevantolol: A beta-blocker that also contains a similar aromatic structure.
Uniqueness: Ethyl 2-[3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is unique due to its specific pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C20H23N3O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C20H23N3O4/c1-6-27-19(24)10-15-12(2)22-20-16(11-21-23(20)13(15)3)14-7-8-17(25-4)18(9-14)26-5/h7-9,11H,6,10H2,1-5H3 |
InChI Key |
MOTAVSOFUZPHRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=C(C=N2)C3=CC(=C(C=C3)OC)OC)N=C1C)C |
Origin of Product |
United States |
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